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Compound of Interest

Compound Name: PROTAC BRD9-binding moiety 1

Cat. No.: B12423611

A Comparative Guide for Researchers in Drug Discovery

In the rapidly evolving field of targeted protein degradation, the selectivity of PROTAC
(Proteolysis Targeting Chimera) components is paramount for achieving desired therapeutic
outcomes while minimizing off-target effects. This guide provides a detailed comparison of the
binding affinity of a commonly used PROTAC BRD9-binding moiety, derived from the inhibitor
BI-7273, for its primary target, Bromodomain-containing protein 9 (BRD9), versus its close
homolog, BRD7. Understanding this cross-reactivity is crucial for the design and interpretation
of experiments involving BRD9-targeting PROTACS.

Quantitative Binding Affinity Analysis

The binding affinity of the BRD9-binding moiety, based on its parent inhibitor BI-7273, has been
guantitatively assessed against both BRD9 and BRD7 using various biophysical and
biochemical assays. The data consistently demonstrates a higher affinity for BRD9 over BRD?7.
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binding moiety 1 BRD9 AlphaScreen 19 0.75
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BRD7 AlphaScreen 117 0.3

Note: The binding affinity of the PROTAC moiety is represented by the data for its parent
inhibitor, BI-7273. It is assumed that the linkage to the E3 ligase ligand does not significantly
alter its intrinsic binding properties to the bromodomain.

Experimental Methodologies

The following sections detail the protocols for the key experiments used to determine the
binding affinities presented above.

AlphaScreen® Competitive Binding Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based
technology used to study biomolecular interactions. In this context, it is employed as a
competitive binding assay to determine the IC50 value of a test compound (the BRD9-binding
moiety) against the interaction of BRD9 or BRD7 with an acetylated histone peptide.

Protocol:
» Reagent Preparation:

o Prepare a master mix containing 3x BRD9 assay buffer (50 mM HEPES pH 7.4, 25 mM
NacCl, 0.05% Tween 20, 0.1% BSA, 10 mM DTT), biotinylated acetylated histone H4
peptide, and either GST-tagged BRD9 or GST-tagged BRD7 protein.

o Prepare serial dilutions of the test compound (PROTAC BRD9-binding moiety 1) in the
assay buffer. A typical starting concentration is 100 uM.
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e Assay Plate Setup:

o In a 384-well OptiPlate, add the compound dilutions.

o Add the master mix of protein and peptide to each well.
» Bead Addition and Incubation:

o Prepare a mixture of AlphaLISA® Glutathione Acceptor beads and AlphaScreen®
Streptavidin Donor beads in the assay buffer.

o Add the bead mixture to all wells.
o Incubrate the plate for 30 minutes at room temperature in the dark with gentle shaking.
o Data Acquisition:

o Read the plate using an AlphaScreen-capable microplate reader, measuring the
luminescent signal at 520-620 nm.

o Data Analysis:
o The signal will be inversely proportional to the binding of the test compound.

o Plot the signal against the logarithm of the compound concentration and fit the data to a
sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the
binding of a ligand to a protein. This allows for the determination of the dissociation constant
(Kd), binding stoichiometry (n), and the enthalpy (AH) and entropy (AS) of binding.

Protocol:
e Sample Preparation:

o Express and purify recombinant BRD9 protein.
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o Prepare a solution of the PROTAC BRD9-binding moiety 1 in the same buffer used for
the final dialysis of the protein to minimize heats of dilution. A common buffer is 20 mM
HEPES pH 7.5, 150 mM NacCl.

o Thoroughly degas both the protein and ligand solutions.

e ITC Instrument Setup:
o Load the BRD9 protein solution into the sample cell of the ITC instrument.
o Load the ligand solution into the injection syringe.
o Equilibrate the system to the desired temperature (e.g., 25°C).

e Titration:

o Perform a series of small, sequential injections of the ligand into the protein solution while
stirring.

o Record the heat change after each injection.
o Data Analysis:
o Integrate the heat-flow peaks to obtain the heat change per injection.
o Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to
determine the Kd, n, and AH.

Biological Context: BRD9 and BRD7 in SWI/SNF

Complexes

BRD9 and BRD7 are both components of the mammalian SWI/SNF (SWIltch/Sucrose Non-
Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene
expression by altering the structure of chromatin. However, they are mutually exclusive
components of distinct subtypes of this complex. BRD9 is a subunit of the non-canonical BAF
(ncBAF) complex, while BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex.
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This differential incorporation into distinct functional complexes underscores the importance of
selective targeting for elucidating their specific biological roles and for therapeutic intervention.
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Caption: Differential composition of ncBAF and PBAF chromatin remodeling complexes.

Conclusion

The available data indicates that the "PROTAC BRD9-binding moiety 1," based on its parent
molecule BI-7273, exhibits a clear preference for BRD9 over BRD7, with an approximately 6-
fold higher potency in cell-free binding assays. While this demonstrates a good degree of
selectivity, the micromolar to sub-micromolar affinity for BRD7 should be taken into
consideration when designing and interpreting cellular experiments, as high concentrations of a
BRD9-targeting PROTAC could lead to off-target degradation of BRD7. For studies requiring
highly specific inhibition or degradation of BRD?9, it is advisable to perform counter-screening
against BRD7 and to use the lowest effective concentration of the PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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